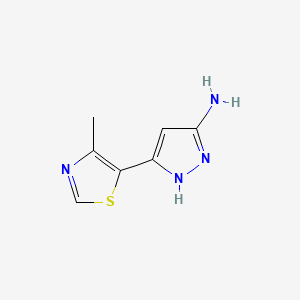

3-Amino-5-(4-methyl-5-thiazolyl)pyrazole

Description

Significance of Pyrazole (B372694) Derivatives in Pharmaceutical and Agrochemical Sciences

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govderpharmachemica.comnih.gov Its unique structural features allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. derpharmachemica.comnih.gov

The versatility of the pyrazole ring allows for substitution at various positions, giving rise to a vast library of derivatives with distinct biological activities. The ability to modify the electronic and steric properties of the pyrazole core enables chemists to fine-tune the pharmacological profile of the resulting compounds. This has led to the development of numerous pyrazole-containing drugs and agrochemicals.

Pyrazole derivatives have demonstrated a wide spectrum of therapeutic applications. derpharmachemica.comnih.gov They are integral components of drugs with anti-inflammatory, analgesic, anticancer, antimicrobial, and antipsychotic properties. nih.govderpharmachemica.com A notable example is Celecoxib, a selective COX-2 inhibitor used to treat arthritis. The pyrazole core is also found in various agricultural products, including herbicides and insecticides, highlighting its importance beyond the pharmaceutical industry.

Table 1: Examples of Bioactive Pyrazole-Containing Compounds

| Compound | Therapeutic Area |

| Celecoxib | Anti-inflammatory |

| Rimonabant | Anti-obesity (withdrawn) |

| Sildenafil | Erectile Dysfunction |

| Fipronil | Insecticide |

Importance of Thiazole (B1198619) Derivatives in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is another cornerstone of medicinal chemistry. prepchem.commdpi.com Its presence in a molecule can significantly influence its biological activity and physicochemical properties.

The thiazole ring is a bioisostere for various functional groups, allowing for the modulation of a compound's properties without drastically altering its core structure. It can participate in hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding. prepchem.com The thiazole nucleus is also found in a number of natural products, including Vitamin B1 (Thiamine), further underscoring its biological significance.

Thiazole derivatives exhibit a broad range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects. prepchem.commdpi.com The well-known antibiotic Penicillin contains a fused thiazolidine (B150603) ring, a saturated analog of thiazole. More recently, thiazole-containing compounds have been developed as targeted therapies for various diseases, including cancer and infectious diseases.

Table 2: Examples of Bioactive Thiazole-Containing Compounds

| Compound | Therapeutic Area |

| Ritonavir | Antiviral (HIV) |

| Dasatinib | Anticancer |

| Abafungin | Antifungal |

| Thiamine (Vitamin B1) | Vitamin |

Rationale for Investigating Thiazolyl-Pyrazole Hybrids

The rationale behind the design and investigation of thiazolyl-pyrazole hybrids stems from the potential for synergistic or additive effects of the two individual pharmacophores. By combining the well-established therapeutic properties of both pyrazole and thiazole rings into a single molecule, researchers aim to:

Develop novel compounds with enhanced biological activity: The hybrid molecule may interact with multiple biological targets or exhibit a novel mechanism of action.

Overcome drug resistance: Hybrid compounds may be effective against pathogens or cancer cells that have developed resistance to single-pharmacophore drugs.

Improve pharmacokinetic properties: The combination of the two rings can modulate properties such as solubility, metabolism, and bioavailability.

While specific research on "3-Amino-5-(4-methyl-5-thiazolyl)pyrazole" is not currently available, the foundational knowledge of its constituent pyrazole and thiazole systems provides a strong impetus for its future synthesis and biological evaluation. The exploration of such novel hybrid systems holds significant promise for the discovery of new therapeutic agents.

Synergistic Potential of Fused or Hybrid Heterocycles

The fusion or hybridization of different heterocyclic rings is a powerful strategy in drug design. This concept is based on the principle that the resulting hybrid molecule may exhibit a synergistic effect, where the combined activity is greater than the sum of the individual activities of the parent rings. nih.gov This synergy can arise from several factors, including the ability of the hybrid to interact with multiple biological targets, improved binding affinity to a single target, or favorable changes in properties such as solubility and membrane permeability. Thiazole and pyrazole are two five-membered heterocyclic rings that are well-recognized for their broad spectrum of biological activities. chemicalbook.combeilstein-journals.org The combination of these two moieties into a single scaffold can lead to molecules with enhanced therapeutic potential. nih.gov

Thiazole, a sulfur and nitrogen-containing ring, is a core structure in numerous bioactive compounds, including the antibiotic bacitracin and vitamin B1 (thiamine). chemicalbook.combeilstein-journals.org Its derivatives are known to possess antimicrobial, anti-inflammatory, and anticancer properties. chemicalbook.com Similarly, the pyrazole ring, which contains two adjacent nitrogen atoms, is a key component in several commercial drugs, such as the anti-inflammatory agent celecoxib. chemicalbook.combeilstein-journals.org Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including analgesic, antipyretic, and antitumor effects. chemicalbook.com

The hybridization of thiazole and pyrazole moieties has resulted in compounds with diverse pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. nih.gov The ability of these hybrid scaffolds to interact with specific molecular targets, such as enzymes and receptors, makes them attractive candidates for drug development. nih.gov

Focus on this compound as a Representative Scaffold

A representative example of a thiazolyl-pyrazole hybrid system is the this compound scaffold. This structure combines the key features of both a 3-aminopyrazole (B16455) and a substituted thiazole. The 3-aminopyrazole moiety is a valuable building block in medicinal chemistry, known for its ability to serve as a scaffold for the synthesis of various fused heterocyclic systems with diverse biological activities. The amino group at the 3-position can act as a key hydrogen bonding donor, which can be crucial for molecular recognition at biological targets.

While specific research findings on the exact compound This compound are not extensively available in the public domain, the study of closely related analogs provides valuable insights into the chemical properties and potential applications of this scaffold. The synthesis of such hybrid molecules generally involves multi-step reaction sequences. For instance, the synthesis of pyrazolyl-thiazole derivatives has been achieved through the reaction of thiosemicarbazone intermediates with various substituted phenacyl bromides under reflux conditions. nih.gov

The characterization of these hybrid molecules relies on a combination of spectroscopic techniques. The structural confirmation of thiazolyl-pyrazole derivatives is typically achieved through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. ekb.eg For example, in the ¹H NMR spectra of some thiazolyl-pyrazoline derivatives, the proton of the thiazole ring typically appears as a singlet in the aromatic region. ekb.eg

The following table presents representative analytical data for a related thiazolyl-pyrazole derivative, 3-Methyl-1-(4-phenylthiazol-2-yl)-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one , to illustrate the kind of data obtained during the characterization of such compounds.

| Analytical Technique | Observed Data for a Representative Thiazolyl-Pyrazole Derivative |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3429 (NH), 3061, 2958 (C-H), 1685 (C=O), 1583 (C=N) |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ ppm) | 2.44 (s, 3H, CH₃), 7.28 (s, 1H, thiazole H5), 7.30–7.51 (m, 10H, Ar-H), 9.06 (br s, 1H, NH) |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ ppm) | 12.08 (CH₃), 117.15, 123.01, 126.68, 126.81, 129.11, 130.06, 134.50, 141.78, 148.00, 150.15, 152.04, 155.15, 157.16 (Ar-C and C=N), 171.40 (C=O) |

| Mass Spectrometry (MS) m/z (%) | 361 (M⁺, 31), 284 (24), 202 (89), 125 (100), 93 (83), 77 (62) |

Data for 3-Methyl-1-(4-phenylthiazol-2-yl)-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one.

The research on thiazolyl-pyrazole hybrids is an active area of investigation, with numerous studies focusing on the synthesis and biological evaluation of novel derivatives. For example, a series of novel thiazolyl pyrazolines were synthesized and showed promising anticancer activity, acting as dual inhibitors of EGFR and HER2. ekb.eg In another study, novel pyrazolo[5,1-b]thiazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities, with some compounds showing promising results. nih.gov

The exploration of different substitution patterns on both the thiazole and pyrazole rings allows for the fine-tuning of the biological activity and selectivity of these hybrid molecules. The 3-amino group in the target scaffold provides a handle for further chemical modifications, enabling the creation of diverse libraries of compounds for biological screening.

Structure

3D Structure

Properties

Molecular Formula |

C7H8N4S |

|---|---|

Molecular Weight |

180.23 g/mol |

IUPAC Name |

5-(4-methyl-1,3-thiazol-5-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C7H8N4S/c1-4-7(12-3-9-4)5-2-6(8)11-10-5/h2-3H,1H3,(H3,8,10,11) |

InChI Key |

UJIAWSTXSCTGGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=NN2)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Starting Material Design

The design and synthesis of appropriate precursors are critical for the successful construction of the target molecule. These precursors typically contain a reactive functional group that facilitates the cyclization to form the aminopyrazole ring.

A key precursor for the synthesis is a β-ketonitrile containing the 4-methyl-5-thiazolyl group, namely 3-(4-methyl-1,3-thiazol-5-yl)-3-oxopropanenitrile. This intermediate can be synthesized from 5-acetyl-4-methylthiazole. The synthesis of 5-acetyl-4-methylthiazole itself is a crucial first step.

Another important class of precursors are α,β-unsaturated nitriles. For instance, the Knoevenagel condensation of 5-acetyl-4-methylthiazole with malononitrile (B47326), often catalyzed by a weak base like piperidine (B6355638) or under catalyst-free grinding conditions, can yield 2-((4-methylthiazol-5-yl)methylene)malononitrile. sciensage.inforesearchgate.net This reaction creates the necessary carbon-carbon double bond and introduces the nitrile groups required for the subsequent cyclization.

| Precursor Type | Starting Material | Key Reaction |

| β-Ketonitrile | 5-Acetyl-4-methylthiazole | Condensation with a source of cyanide |

| α,β-Unsaturated Nitrile | 5-Acetyl-4-methylthiazole | Knoevenagel Condensation with Malononitrile |

The foundational thiazole (B1198619) intermediate is often a derivative of 4-methylthiazole (B1212942). The classical Hantzsch thiazole synthesis is a widely employed method for the formation of the thiazole ring. analis.com.mythieme-connect.comresearchgate.net This typically involves the reaction of an α-haloketone with a thioamide. For the synthesis of precursors to the target molecule, a key intermediate is 5-acetyl-4-methylthiazole. analis.com.my The synthesis of 2-amino-4-methylthiazole-5-carbonitrile (B3149557) has also been reported, which could serve as an alternative precursor. thieme-connect.com

| Thiazole Intermediate | Synthetic Method |

| 5-Acetyl-4-methylthiazole | Hantzsch thiazole synthesis and subsequent acylation |

| 2-Amino-4-methylthiazole-5-carbonitrile | Visible-light-promoted C(sp3)–H bond functionalization |

Direct Cyclization Approaches to the 3-Amino-5-(4-methyl-5-thiazolyl)pyrazole Core

Once the appropriate precursors are in hand, the final and crucial step is the formation of the 3-aminopyrazole (B16455) ring. Several cyclization strategies can be employed.

The reaction of β-ketonitriles with hydrazine (B178648) is a versatile and widely used method for the synthesis of 5-aminopyrazoles. nih.gov In this context, the condensation of a β-ketonitrile bearing the 4-methyl-5-thiazolyl moiety with hydrazine hydrate (B1144303) would directly lead to the formation of this compound. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon.

α,β-Unsaturated nitriles, such as the one obtained from the Knoevenagel condensation of 5-acetyl-4-methylthiazole, are also excellent precursors for pyrazole (B372694) synthesis. The reaction with hydrazine involves a Michael addition of the hydrazine to the carbon-carbon double bond, followed by an intramolecular cyclization and subsequent aromatization to yield the aminopyrazole ring.

Thiosemicarbazide (B42300) can also be utilized in the synthesis of aminopyrazoles. The reaction of thiosemicarbazide with α-haloketones can lead to the formation of thiazole derivatives, but under different conditions, it can also participate in the formation of pyrazole rings. For instance, reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide has been reported to yield pyrazole-1-carbothioamides. mdpi.com While a direct synthesis of the target molecule using this method from a thiazole-containing precursor is not explicitly detailed in readily available literature, it represents a potential synthetic route worthy of investigation.

| Cyclization Approach | Precursor | Reagent |

| Condensation | Thiazolyl β-Ketonitrile | Hydrazine |

| Michael Addition/Cyclization | Thiazolyl α,β-Unsaturated Nitrile | Hydrazine |

| Cyclization | Thiazolyl α-haloketone derivative | Thiosemicarbazide |

Multicomponent Reaction Strategies for Analog Development

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgnih.gov This approach is prized for its atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.org

One-pot syntheses are a cornerstone of modern organic chemistry, allowing for the construction of complex molecules like tetrasubstituted pyrazoles in a single reaction vessel, often without the isolation of intermediates. A prevalent strategy for synthesizing 5-aminopyrazole-4-carbonitriles, which are precursors to a wide range of functionalized pyrazoles, involves a three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative. researchgate.netresearchgate.net

This reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization and tautomerization. biointerfaceresearch.com The use of various catalysts, including L-proline, can enhance the efficiency and yield of these reactions, often under mild, room-temperature conditions. researchgate.net

Another versatile one-pot method involves the reaction of β-ketoesters, hydrazines, aldehydes, and malononitrile to form highly substituted pyrano[2,3-c]pyrazoles. nih.gov These reactions showcase the power of MCRs to build complex heterocyclic systems with high efficiency. For instance, the synthesis of 1,3,4,5-tetrasubstituted pyrazoles can be achieved through a one-pot, four-step sequence involving Sonogashira coupling, cyclocondensation, bromination, and Suzuki coupling.

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aryl Aldehydes, Malononitrile, Phenylhydrazine | L-Proline, Room Temperature | 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles | High | researchgate.net |

| Hydrazine Hydrate, Arylidene Malononitrile, Isothiocyanates | HAp/ZnCl2, 60-70°C | 1H-Pyrazole-1-carbothioamide derivatives | 80-90% | biointerfaceresearch.com |

| Aldehydes, 1,3-Dicarbonyls, Tosyl Hydrazones | O₂, Transition metal-free | Polyfunctional Pyrazoles | High | nih.gov |

Sequential, or tandem, reactions allow for the formation of multiple chemical bonds in succession without changing the reaction conditions or adding new reagents. These processes are highly efficient and can lead to significant increases in molecular complexity in a single operation.

A notable example is the synthesis of substituted pyrazoles from chromones and tosylhydrazones. This strategy allows for the chemoselective formation of either monocyclic pyrazoles or tricyclic-fused pyrazoles, directed by the nature of the substituent on the chromone (B188151) starting material. acs.org The reaction proceeds in a one-pot sequential manner, demonstrating broad substrate scope and yielding products in moderate to excellent yields. acs.org Another sequential approach involves the [3+2] cycloaddition of nitrile imines with chalcones, followed by a solvent-dependent deacylative oxidation to yield trifluoromethylated pyrazoles. acs.org This method provides access to either fully substituted or 1,3,4-trisubstituted pyrazoles with high selectivity. acs.org

Regioselectivity and Chemo-selectivity in Synthetic Pathways

The synthesis of substituted pyrazoles, particularly from unsymmetrical starting materials, often raises issues of regioselectivity and chemoselectivity. Controlling the orientation of substituents and the specific reaction site is crucial for obtaining the desired biologically active compound.

A classic challenge in pyrazole synthesis is the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, which can lead to a mixture of two regioisomers. nih.govmdpi.com For example, the condensation of 4,4,4-trifluoro-1-arylbutan-1,3-diones with arylhydrazines can produce two different isomers. nih.gov The outcome of such reactions is highly dependent on the electronic and steric properties of the substituents on both reactants.

Similarly, the reaction of monosubstituted hydrazines with β-ketonitriles or alkoxyacrylonitriles can yield either 3-aminopyrazoles or 5-aminopyrazoles. chim.itthieme-connect.com The nucleophilic attack can occur from either of the two nitrogen atoms of the hydrazine, leading to different isomers. The inherent electronic differences between the two nitrogen atoms in a substituted hydrazine (the substituted nitrogen being less nucleophilic) often direct the initial reaction, but this can be overridden by other factors. chim.it

Reaction conditions play a pivotal role in directing the outcome of pyrazole synthesis, often allowing for the selective formation of a single isomer. thieme-connect.com

Solvents: The choice of solvent can dramatically influence regioselectivity. For instance, in the reaction of 1,3-diketones with arylhydrazines, aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can lead to significantly higher regioselectivity compared to protic solvents like ethanol. nih.govmdpi.com In the synthesis of aminopyrazoles from alkoxyacrylonitriles, neutral conditions at elevated temperatures favor the thermodynamically more stable 5-substituted isomers, while basic conditions at low temperatures can kinetically trap the 3-substituted isomers. thieme-connect.com

Catalysts and pH: The presence of an acid or a base can alter the reactivity of the starting materials and intermediates, thereby controlling the reaction pathway. In the amination of 4-chloroquinazolines with 3-aminopyrazoles, the reaction can be switched between two different nitrogen atoms of the aminopyrazole. acs.orgacs.org A palladium catalyst system directs the reaction to the cyclic secondary amino group, whereas acidic conditions (HCl) promote an SNAr substitution exclusively at the primary amino group. acs.orgacs.org

Temperature: Temperature can influence the kinetic versus thermodynamic control of a reaction. Lower temperatures often favor the kinetically controlled product, which is formed faster, while higher temperatures allow for equilibrium to be reached, favoring the more stable thermodynamic product. thieme-connect.com

| Reactants | Conditions | Major Product | Reference |

|---|---|---|---|

| Alkoxyacrylonitriles + Substituted Hydrazines | Basic, 0°C (Kinetic) | 3-Substituted Aminopyrazole | thieme-connect.com |

| Alkoxyacrylonitriles + Substituted Hydrazines | Neutral, 70°C (Thermodynamic) | 5-Substituted Aminopyrazole | thieme-connect.com |

| 4-Chloroquinazolines + 3-Aminopyrazoles | Pd₂(dba)₃/Xantphos/Na₂CO₃ | N1-substituted (ring NH) | acs.orgacs.org |

| 4-Chloroquinazolines + 3-Aminopyrazoles | HCl | N-substituted (exocyclic NH₂) | acs.orgacs.org |

Green Chemistry Approaches and Catalysis in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. thieme-connect.com In pyrazole synthesis, this has led to the development of more environmentally benign methodologies.

Key green approaches include:

Use of Green Solvents: Water is an ideal green solvent, and numerous syntheses of pyrazole derivatives have been developed in aqueous media. thieme-connect.com

Catalyst-Free Reactions: Some MCRs for producing aminopyrazole-4-carbonitriles can proceed efficiently in water without the need for any catalyst. researchgate.net

Alternative Energy Sources: Microwave irradiation has been employed to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. gsconlinepress.commdpi.com

Recyclable Catalysts: The use of heterogeneous catalysts, particularly magnetic nanocatalysts, is a significant advancement. nih.gov For example, a Fe₃O₄@CPTMO-phenylalanine-Ni nanocatalyst has been used for the one-pot, three-component synthesis of substituted pyrazoles. nih.gov This catalyst can be easily separated from the reaction mixture using an external magnet and reused multiple times with minimal loss of activity. nih.gov Organocatalysts like L-proline also represent a greener alternative to metal-based catalysts. researchgate.net

These sustainable methods not only reduce the environmental impact but also often offer advantages in terms of operational simplicity and cost-effectiveness. thieme-connect.comnih.gov

Synthesis of this compound Remains Undocumented in Publicly Accessible Scientific Literature

Despite significant interest in pyrazole and thiazole derivatives for pharmaceutical and materials science applications, a thorough review of available scientific databases and patent literature reveals no specific documented synthetic methodologies for the compound this compound.

While numerous studies detail the synthesis of related structures, such as 3-aminopyrazoles and various substituted thiazoles, the direct combination of these moieties into the target compound is not explicitly described. The requested focus on specific synthetic pathways, including solvent-free, microwave-assisted, and catalyzed reactions for this particular molecule, could not be fulfilled as no primary research or review articles were found to contain this information.

General synthetic strategies for similar compounds often involve the condensation of a hydrazine derivative with a β-ketonitrile or a related 1,3-dicarbonyl compound to form the pyrazole ring. The thiazole component is typically introduced either as a substituent on one of the starting materials or formed in a subsequent reaction step.

For instance, the synthesis of 3-amino-5-methylpyrazole (B16524) is well-established and often proceeds through the reaction of cyanoacetone with hydrazine hydrate. Similarly, various methods exist for the synthesis of functionalized thiazoles. However, the specific multi-step pathway required to link these functionalities to produce this compound has not been detailed in the reviewed literature.

Consequently, an in-depth article focusing solely on the synthetic methodologies for this compound, as per the user's structured outline, cannot be generated at this time due to the absence of published research on its preparation. Further investigation into proprietary or specialized chemical libraries may be necessary to uncover information regarding this specific compound.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and proton frameworks.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. The ¹H NMR spectrum of 3-Amino-5-(4-methyl-5-thiazolyl)pyrazole is expected to display distinct signals corresponding to each unique proton environment.

The spectrum would feature a singlet for the proton on the pyrazole (B372694) ring (C4-H), typically observed in the aromatic region. The amino group (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The proton on the thiazole (B1198619) ring is anticipated to appear as a singlet further downfield due to the influence of the adjacent sulfur and nitrogen atoms. The methyl group (-CH₃) attached to the thiazole ring would produce a characteristic singlet in the upfield region of the spectrum. The proton on the pyrazole nitrogen (N1-H) is also expected to present as a broad singlet.

Table 1: Representative ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 12.10 | br s | 1H | Pyrazole N1-H |

| 8.75 | s | 1H | Thiazole C2-H |

| 6.45 | s | 1H | Pyrazole C4-H |

| 5.50 | br s | 2H | Amino (-NH₂) |

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to identify all unique carbon atoms in the molecule, providing a complete map of the carbon skeleton. chemicalbook.comresearchgate.net The spectrum for this compound is predicted to show eight distinct signals, corresponding to the eight carbon atoms in its structure.

The chemical shifts of the carbon atoms in the pyrazole and thiazole rings are influenced by the electronegativity of the adjacent nitrogen and sulfur heteroatoms, causing them to appear in the downfield region (typically δ 100-160 ppm). The carbon atom of the methyl group will resonate at a much higher field (upfield).

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 160.5 | Pyrazole C3-NH₂ |

| 152.0 | Thiazole C2 |

| 148.1 | Thiazole C4 |

| 145.3 | Pyrazole C5 |

| 129.8 | Thiazole C5 |

| 98.2 | Pyrazole C4 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between the pyrazole and thiazole rings. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. For this molecule, COSY would primarily show long-range couplings, if any, helping to confirm spatial relationships between protons that are several bonds apart.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal direct, one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., Pyrazole C4-H, Thiazole C2-H, and the methyl C-H).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding connectivity. A NOESY spectrum could show a correlation between the methyl protons and the thiazole C2-H, providing further confirmation of their proximity within the structure.

Table 3: Key Expected 2D NMR Correlations

| Experiment | Correlating Nuclei | Significance |

|---|---|---|

| HSQC | δH 6.45 ↔ δC 98.2 | Confirms C4-H assignment in pyrazole ring |

| δH 8.75 ↔ δC 152.0 | Confirms C2-H assignment in thiazole ring | |

| δH 2.40 ↔ δC 15.1 | Confirms methyl group C-H assignment | |

| HMBC | Pyrazole C4-H (δH 6.45) ↔ Pyrazole C5 (δC 145.3) | Confirms pyrazole ring connectivity |

| Pyrazole C4-H (δH 6.45) ↔ Thiazole C5 (δC 129.8) | Confirms pyrazole-thiazole linkage | |

| Thiazole C2-H (δH 8.75) ↔ Thiazole C4 (δC 148.1) | Confirms thiazole ring connectivity | |

| Methyl -CH₃ (δH 2.40) ↔ Thiazole C4 (δC 148.1) | Confirms methyl group position |

| NOESY | Methyl -CH₃ (δH 2.40) ↔ Thiazole C2-H (δH 8.75) | Confirms spatial proximity |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

IR and FT-IR spectroscopy are used to identify the characteristic vibrational frequencies of the bonds within this compound. chemicalbook.com The spectrum provides direct evidence for the presence of key functional groups.

The N-H stretching vibrations of the primary amine (-NH₂) and the pyrazole N-H group are expected to produce strong, sharp bands in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching from both rings will appear around 3100 cm⁻¹. The spectrum will also show characteristic C=N and C=C stretching vibrations from the heterocyclic rings in the 1500-1650 cm⁻¹ region. The N-H bending vibration is typically observed around 1600 cm⁻¹.

Table 4: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3410, 3325 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3250 | N-H Stretch | Pyrazole N-H |

| 3115 | C-H Stretch | Aromatic (Pyrazole, Thiazole) |

| 2920 | C-H Stretch | Aliphatic (Methyl) |

| 1640 | C=N Stretch | Pyrazole/Thiazole Rings |

| 1610 | N-H Bend | Primary Amine (-NH₂) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The technique also provides structural information based on the fragmentation pattern of the molecule.

For this compound (C₈H₈N₄S), the calculated molecular weight is approximately 192.27 g/mol . The high-resolution mass spectrum (HRMS) would confirm the exact mass and elemental formula. The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z ≈ 192. Key fragmentation pathways would likely involve the cleavage of the bond between the pyrazole and thiazole rings, as well as characteristic fragmentation of each individual ring system.

Table 5: Predicted Mass Spectrometry Fragmentation Data

| m/z | Ion | Description |

|---|---|---|

| 192 | [C₈H₈N₄S]⁺ | Molecular Ion (M⁺) |

| 177 | [C₇H₅N₄S]⁺ | Loss of methyl radical (•CH₃) |

| 110 | [C₄H₄N₁S]⁺ | Thiazole ring fragment |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For this compound, the exact mass can be calculated based on its chemical formula, C₇H₈N₄S.

The theoretical exact mass is determined by summing the masses of the most abundant isotopes of each element present in the molecule.

Table 1: Isotopes Used for Exact Mass Calculation

| Element | Isotope | Exact Mass (Da) |

|---|---|---|

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Nitrogen | ¹⁴N | 14.003074 |

Based on these values, the expected exact mass of the protonated molecule, [M+H]⁺, can be calculated. The presence of this ion with a high degree of mass accuracy in an HRMS spectrum would provide strong evidence for the compound's elemental composition. In studies of similar heterocyclic compounds, such as thiazole-methylsulfonyl derivatives, HRMS has been successfully used to confirm the calculated molecular formulas with high precision. nih.gov

Table 2: Calculated Exact Mass for this compound

| Formula | Species | Calculated Exact Mass (m/z) |

|---|

Elucidation of Fragmentation Patterns for Structural Information

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. While a specific mass spectrum for this compound is not available, the fragmentation behavior can be predicted based on the known fragmentation of pyrazole and thiazole rings. researchgate.netresearchgate.net

The molecular ion peak is expected to be prominent. Key fragmentation pathways would likely involve the cleavage of the pyrazole and thiazole rings, as well as the loss of small neutral molecules.

Common fragmentation patterns for pyrazole derivatives include the loss of HCN and N₂. researchgate.net For thiazole derivatives, fragmentation often involves the cleavage of the ring and loss of side chains. researchgate.net The presence of the amino and methyl groups will also influence the fragmentation. The amino group can lead to the loss of NH₃, while the methyl group can be lost as a methyl radical (•CH₃).

Table 3: Predicted Key Fragment Ions for this compound

| Predicted m/z | Possible Fragment Structure/Loss |

|---|---|

| 166 | [M+H - NH₃]⁺ |

| 154 | [M+H - HCN]⁺ |

| 125 | [M+H - 2HCN]⁺ |

| 97 | [C₄H₅N₂S]⁺ (Thiazole ring fragment) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported, analysis of related structures provides insight into its likely molecular geometry, tautomeric form, and intermolecular interactions. nih.govrsc.org

Confirmation of Molecular Geometry and Tautomeric Forms

The structure of this compound consists of a pyrazole ring linked to a 4-methylthiazole (B1212942) group at the 5-position. The pyrazole ring itself can exist in different tautomeric forms. For 3-aminopyrazoles, the amino group can be positioned at either the 3 or 5 position relative to the NH of the pyrazole ring. X-ray studies on substituted pyrazoles have shown that the preferred tautomer in the solid state is influenced by the electronic nature of the substituents. nih.gov Given the substitution pattern, it is likely that the amino group will be at the 3-position.

The thiazole and pyrazole rings are expected to be largely planar. The dihedral angle between the two rings will be a key feature of the molecular geometry, and crystal structures of similar linked heterocyclic systems show a range of conformations from near co-planar to significantly twisted. researchgate.net

Analysis of Intermolecular Interactions

In the solid state, molecules of this compound are expected to engage in a variety of intermolecular interactions that will dictate the crystal packing. The presence of the amino group and the nitrogen atoms in the pyrazole and thiazole rings makes hydrogen bonding a dominant interaction.

Specifically, N-H···N hydrogen bonds between the amino group of one molecule and the nitrogen atoms of the heterocyclic rings of a neighboring molecule are anticipated. These types of interactions are commonly observed in the crystal structures of aminopyrazole derivatives. nih.govmdpi.com Additionally, π-π stacking interactions between the aromatic pyrazole and thiazole rings may also play a significant role in stabilizing the crystal lattice. rsc.org Weaker C-H···N and C-H···S interactions are also possible.

Table 4: Predicted Intermolecular Interactions in the Crystal Structure

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bonding | N-H (amino group) | N (pyrazole ring), N (thiazole ring) |

| π-π Stacking | Pyrazole ring | Pyrazole ring |

| π-π Stacking | Thiazole ring | Thiazole ring |

Chemical Reactivity and Derivatization Strategies

Functionalization of the Pyrazole (B372694) Ring

The pyrazole ring in 3-Amino-5-(4-methyl-5-thiazolyl)pyrazole presents several sites for chemical modification, including the exocyclic amino group and the nitrogen atoms within the ring itself.

The exocyclic amino group at the 3-position of the pyrazole ring is a primary nucleophilic site and readily undergoes reactions with various electrophiles.

Acylation: The amino group can be acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amides. For instance, the acylation of similar aminopyrazole-containing compounds has been demonstrated. In a related compound, 4-(2-Aminothiazol-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline, the amino group is readily acylated by acetyl chloride in pyridine. researchgate.net This suggests that this compound would react similarly to yield N-acylated derivatives.

Alkylation: While less common than acylation, the amino group can also undergo alkylation. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a common method for achieving controlled mono-alkylation.

Interactive Table: Examples of Reactions at the Amino Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-(5-(4-methylthiazol-5-yl)-1H-pyrazol-3-yl)acetamide |

| Acylation | Benzoyl chloride | N-(5-(4-methylthiazol-5-yl)-1H-pyrazol-3-yl)benzamide |

The pyrazole ring contains two nitrogen atoms, and in the case of an N-unsubstituted pyrazole, a tautomeric equilibrium exists. Both nitrogen atoms are potential sites for substitution reactions, primarily alkylation and arylation.

N-Alkylation: The alkylation of N-unsubstituted pyrazoles with alkyl halides typically results in a mixture of two regioisomers, with the substitution occurring at either the N1 or N2 position. mdpi.comsemanticscholar.org The regioselectivity of this reaction is often influenced by steric hindrance, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. mdpi.com For this compound, the position of substitution would be influenced by the adjacent amino and thiazolyl groups.

N-Arylation: The N-arylation of pyrazoles can be achieved through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, with aryl halides. organic-chemistry.orgrsc.org These reactions also can lead to a mixture of regioisomers, and the choice of catalyst and ligands can influence the regioselectivity.

Interactive Table: Examples of Substitutions on Pyrazole Nitrogens

| Reaction Type | Reagent Example | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Methyl iodide | Base (e.g., K2CO3) | Mixture of N1- and N2-methylated isomers |

| N-Alkylation | Benzyl (B1604629) bromide | Base (e.g., NaH) | Mixture of N1- and N2-benzylated isomers |

Transformations of the Thiazole (B1198619) Moiety

The thiazole ring offers additional opportunities for derivatization, including modifications of the methyl group and reactions involving the heteroatoms.

The methyl group at the 4-position of the thiazole ring is a potential site for various transformations. While the methyl group itself is relatively unreactive, it can be functionalized through several strategies.

Condensation Reactions: The methyl group of 2-methylthiazole (B1294427) and its derivatives can be sufficiently acidic to participate in condensation reactions with aromatic aldehydes, particularly under basic conditions or with activation. pharmaguideline.com This would lead to the formation of styryl-thiazole derivatives.

Oxidation: The methyl group can be oxidized to a formyl group or a carboxylic acid. For example, 4-methyl-5-(hydroxymethyl)thiazole can be oxidized to 4-methyl-5-formylthiazole. nih.gov This suggests a potential pathway for functionalization of the methyl group on the target compound, likely proceeding through an initial halogenation or oxidation to an intermediate alcohol.

Halogenation: The methyl group can undergo free-radical halogenation, for instance with N-bromosuccinimide (NBS), to introduce a halogen atom, which can then serve as a handle for further nucleophilic substitution reactions.

The nitrogen and sulfur atoms of the thiazole ring can also be involved in chemical transformations.

N-Alkylation (Quaternization): The nitrogen atom of the thiazole ring is basic and can be alkylated with alkyl halides to form a quaternary thiazolium salt. pharmaguideline.com This modification introduces a positive charge and can significantly alter the electronic properties of the molecule.

Sulfur Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone under controlled oxidation conditions. However, this generally requires strong oxidizing agents, and the aromaticity of the thiazole ring can make this transformation challenging. Oxidation is more readily achieved in reduced thiazole systems like thiazolines. rsc.org

Exploration of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing a nucleophilic amino group and an adjacent endocyclic nitrogen atom, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions, known as cyclocondensation reactions, typically involve the reaction with a 1,3-dielectrophilic species.

Pyrazolo[1,5-a]pyrimidines: One of the most common applications of 5-aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines. This is typically achieved by reacting the aminopyrazole with 1,3-dicarbonyl compounds (e.g., acetylacetone), β-ketoesters, or enaminones. nih.gov The reaction proceeds through an initial condensation of the exocyclic amino group with one of the carbonyl groups, followed by an intramolecular cyclization involving the endocyclic pyrazole nitrogen.

Pyrazolo[3,4-d]pyrimidines: Another important class of fused heterocycles derived from aminopyrazoles are the pyrazolo[3,4-d]pyrimidines, which are isomers of the pyrazolo[1,5-a]pyrimidines. Their synthesis can be achieved by reacting the aminopyrazole with various one-carbon synthons, such as formamide (B127407) or orthoformates, or by more complex multi-step sequences.

Interactive Table: Synthesis of Fused Heterocyclic Systems

| Fused System | Reagent Example | General Conditions |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine (B1248293) | Acetylacetone (B45752) | Acid or base catalysis, heating |

| Pyrazolo[1,5-a]pyrimidine | Ethyl acetoacetate | Heating in a high-boiling solvent (e.g., Dowtherm) |

| Pyrazolo[3,4-d]pyrimidine | Formamide | High temperature |

The diverse reactivity of this compound provides a versatile platform for the synthesis of a wide array of derivatives. The strategic functionalization of the pyrazole and thiazole rings, as well as the construction of fused heterocyclic systems, are key approaches in the exploration of this scaffold for the development of new chemical entities with potential therapeutic applications.

Synthesis of Pyrazolo[1,5-a]pyrimidines and Related Compounds

The construction of the pyrazolo[1,5-a]pyrimidine system is a common and effective strategy for the derivatization of 3-aminopyrazoles. This is typically achieved through the cyclocondensation reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction proceeds via initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration.

The reaction of this compound with various β-diketones or β-ketoesters can lead to the formation of substituted pyrazolo[1,5-a]pyrimidines. The regioselectivity of this reaction is influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions employed. For instance, the reaction with acetylacetone would be expected to yield a dimethyl-substituted pyrazolo[1,5-a]pyrimidine derivative. The general synthetic approach is outlined below:

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Acetylacetone | 2,7-Dimethyl-5-(4-methyl-5-thiazolyl)pyrazolo[1,5-a]pyrimidine | Acetic acid, reflux |

| This compound | Ethyl acetoacetate | 7-Hydroxy-2-methyl-5-(4-methyl-5-thiazolyl)pyrazolo[1,5-a]pyrimidine | Ethanol, reflux |

| This compound | Diethyl malonate | 2,7-Dihydroxy-5-(4-methyl-5-thiazolyl)pyrazolo[1,5-a]pyrimidine | Sodium ethoxide, ethanol, reflux |

Note: This table is illustrative of expected products based on general reactivity patterns of 3-aminopyrazoles.

Formation of Thiazolo-Fused Ring Systems

The inherent thiazole moiety and the reactive amino group of the title compound can be utilized to construct further thiazolo-fused ring systems. One common approach is the Hantzsch thiazole synthesis, involving the reaction of the aminopyrazole with α-halocarbonyl compounds. This reaction would lead to the formation of a thiazolo[3,2-b]pyrazole ring system, a bicyclic structure of potential biological interest.

The reaction of this compound with an α-haloketone, such as 2-bromo-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one, would proceed through initial N-alkylation of the exocyclic amino group, followed by intramolecular cyclization and dehydration to yield the fused thiazole ring.

Coupling and Condensation Reactions for Novel Analogs

Beyond the formation of fused rings, the amino group of this compound is a key handle for a variety of coupling and condensation reactions to generate novel analogs with diverse functionalities.

Hydrazinolysis and Reactions with Hydrazonoyl Chlorides

While direct hydrazinolysis of the parent compound is not a common derivatization, related transformations can be envisaged. For instance, if the pyrazole ring were substituted with an ester or another suitable leaving group, hydrazinolysis could introduce a hydrazinyl moiety, a valuable functional group for further elaboration into hydrazones, pyrazoles, and other nitrogen-containing heterocycles.

A more direct approach to introduce a hydrazone linkage is through the reaction with hydrazonoyl chlorides. These reagents react with the aminopyrazole to form substituted hydrazones, which can exist as stable compounds or serve as intermediates for further cyclization reactions. The reaction of this compound with a hydrazonoyl chloride, such as N-aryl-C-ethoxycarbonylformohydrazonoyl chloride, would yield a hydrazone derivative which could potentially cyclize to a triazine-fused pyrazole system.

Azo Coupling Reactions

The pyrazole ring is known to be an effective coupling component in azo coupling reactions, particularly when activated by an amino group. Diazotization of an aromatic amine followed by coupling with this compound would be expected to yield an azo-linked pyrazole derivative. The coupling typically occurs at the C4 position of the pyrazole ring, which is activated by the C3-amino and C5-thiazolyl substituents.

Furthermore, the amino group of the title compound can be diazotized itself and subsequently coupled with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to generate arylazo derivatives. This reaction provides a pathway to introduce an azo linkage at the 3-position of the pyrazole ring, leading to highly colored compounds with potential applications as dyes or molecular switches.

Table 2: Azo Coupling Reactions

| Diazonium Salt Source | Coupling Partner | Product | Conditions |

| Aniline | This compound | 4-(Phenylazo)-5-(4-methyl-5-thiazolyl)-1H-pyrazol-3-amine | Sodium acetate, ethanol, 0-5 °C |

| This compound | Malononitrile | 2-((5-(4-methyl-5-thiazolyl)-1H-pyrazol-3-yl)diazenyl)malononitrile | Sodium nitrite, HCl, then malononitrile, sodium acetate |

| This compound | Ethyl cyanoacetate | Ethyl 2-cyano-2-((5-(4-methyl-5-thiazolyl)-1H-pyrazol-3-yl)diazenyl)acetate | Sodium nitrite, HCl, then ethyl cyanoacetate, sodium acetate |

Note: This table is illustrative of expected products based on general reactivity patterns of 3-aminopyrazoles.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods have been applied to various pyrazole (B372694) and thiazole (B1198619) derivatives to predict their geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and predict the most stable three-dimensional conformation (geometry optimization) of molecules. For compounds structurally related to the 3-Amino-5-(4-methyl-5-thiazolyl)pyrazole core, DFT calculations, commonly employing the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with basis sets like 6-31G* or 6-311++G(d,p), are frequently performed. researchgate.net These calculations provide optimized structural parameters, including bond lengths and angles, which often show excellent agreement with experimental data derived from X-ray crystallography. scientific.net

Furthermore, DFT is utilized to determine the distribution of electron density, which is crucial for understanding the molecule's stability and reactivity. nih.govnih.gov The insights gained from DFT studies on related pyrazole derivatives help in understanding the fundamental electronic landscape of the this compound scaffold. researchgate.net

HOMO-LUMO Analysis and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and a greater potential for the molecule to engage in chemical reactions. nih.gov For various pyrazole-thiazole derivatives, a smaller energy gap has been correlated with enhanced biological activity, as it facilitates interaction with biological targets. nih.gov This analysis is vital for predicting the charge transfer interactions within the molecule and its potential reactivity in a biological system.

| Parameter | Implication for this compound |

| HOMO Energy | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | A smaller gap suggests higher chemical reactivity and potential for biological activity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule, typically using a color spectrum.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. In thiazolyl-pyrazole structures, these regions are often located around nitrogen and oxygen atoms. nih.govresearchgate.net

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are commonly found around hydrogen atoms, particularly those attached to heteroatoms (e.g., N-H groups). nih.govresearchgate.net

For the this compound scaffold, MEP analysis can predict the most likely sites for hydrogen bonding and other non-covalent interactions with protein residues in an active site, providing a rationale for its binding orientation and affinity. researchgate.netnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in structure-based drug design for screening virtual libraries of compounds and understanding their potential mechanisms of action.

Ligand-Protein Interaction Prediction with Biological Targets

Derivatives based on the thiazolyl-pyrazole framework have been docked against a wide array of biological targets implicated in various diseases, demonstrating the scaffold's broad therapeutic potential.

EGFR Kinase: Epidermal Growth Factor Receptor (EGFR) kinase is a key target in cancer therapy. Numerous studies have shown that thiazolyl-pyrazole derivatives can effectively bind to the ATP-binding site of EGFR. nih.gov Docking simulations reveal that these compounds often form crucial hydrogen bonds with key residues like Met793 and interact with the hydrophobic region of the active site, mimicking the binding of known inhibitors like erlotinib.

α-Glucosidase and α-Amylase: These enzymes are targets for the management of type 2 diabetes. Molecular docking studies have demonstrated that thiazolyl-pyrazole hybrids can fit well within the active sites of both α-glucosidase and α-amylase, forming hydrogen bonds and hydrophobic interactions with catalytic residues. This suggests a potential mechanism for inhibiting carbohydrate digestion.

COX-2 and 5-LOX: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are key enzymes in the inflammatory pathway. Pyrazole-containing compounds, including those hybridized with thiazole, have been docked into the active sites of both enzymes. ceon.rsresearchgate.net Docking studies indicate that these molecules can occupy the hydrophobic channels of the enzymes and interact with critical residues, suggesting a dual inhibitory potential for anti-inflammatory applications. nih.govresearchgate.net The catalytic center of 5-LOX, which includes a non-heme iron atom and hydrophobic amino acids like Leu368, Leu414, and Ile406, serves as the primary binding pocket for these inhibitors. nih.govresearchgate.net

PTP1B: Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for diabetes and obesity treatments. Docking simulations of pyrazole derivatives have revealed interactions with key residues such as Tyr46, Asp48, and Phe182 in the PTP1B active site, providing a structural basis for their inhibitory activity.

Tubulin: As a fundamental component of the cytoskeleton, tubulin is a major target for anticancer agents. Thiazolyl-pyrazole derivatives have been shown to bind to the colchicine-binding site at the interface of α- and β-tubulin. Docking studies reveal hydrogen bond interactions with residues like Asn249 and Lys254, which can disrupt microtubule dynamics and inhibit cell division.

Binding Affinity Estimation and Active Site Analysis

A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A lower (more negative) binding energy generally indicates a more stable ligand-protein complex and potentially higher inhibitory activity. This quantitative prediction allows for the ranking of different compounds and guides the selection of candidates for synthesis and biological evaluation.

The analysis of the docked pose provides detailed information about the specific interactions—such as hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions—between the ligand and the amino acid residues in the protein's active site. This information is crucial for understanding the structure-activity relationship (SAR) and for optimizing the ligand's structure to enhance its binding affinity and selectivity.

The following table summarizes representative findings from molecular docking studies of various thiazolyl-pyrazole derivatives against different biological targets.

| Target Protein | PDB ID | Example Derivative Class | Binding Affinity (kcal/mol) | Key Interacting Residues |

| EGFR Kinase | 1M17 | Thiazolyl-pyrazoline | -10.86 | Met793, Leu718, Thr790 |

| α-Glucosidase | 3A4A | Pyrazoline-based thiazole | -9.5 to -11.5 | Asp214, Glu276, Asp349 |

| α-Amylase | 1HNY | Thiazole-hydrazone | -7.9 to -8.1 | Asp197, Glu233, Asp300 |

| COX-2 | 3LN1 | Dihydropyrazole | -7.3 to -9.1 | Tyr385, Arg513, Ser530 |

| 5-LOX | 3V99 | Chalcone-based pyrazole | -7.0 to -8.7 | Leu368, Ile406, Leu607 |

| PTP1B | 2QBP | Methyl salicylate (B1505791) based thiazole | -8.5 to -9.8 | Tyr46, Asp48, Phe182 |

| Tubulin | 1SA0 | Pyrazole hybrid chalcone | -7.5 to -9.0 | Asn249, Ala250, Lys254, Cys241 |

Note: The data presented are representative values for various derivatives within the thiazolyl-pyrazole class and are intended to illustrate the potential of the core scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For pyrazole derivatives, QSAR is instrumental in designing new potential drugs and predicting their efficacy. nih.gov

Development of Predictive Models for Biological Activities

Predictive QSAR models for pyrazole derivatives have been successfully developed to forecast their activity against various biological targets, including enzymes and cancer cell lines. nih.govshd-pub.org.rs These models are constructed by correlating molecular descriptors (numerical representations of molecular properties) with experimentally determined biological activities, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). nih.gov

The process involves selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build the predictive model. nih.gov The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques. eurjchem.com For instance, studies on pyrazole analogs have yielded QSAR models with high correlation coefficients (r²) and cross-validation coefficients (Q²), indicating strong stability and predictive capability. eurjchem.com

Table 1: Statistical Parameters for Predictive QSAR Models of Pyrazole Derivatives

| Model Target | Correlation Coefficient (r²) | Cross-Validation Coefficient (Q²) | External Validation (r²_pred) | Reference |

|---|---|---|---|---|

| Human Colorectal Adenocarcinoma | 0.9395 | 0.8744 | 0.9488 | eurjchem.com |

| Acetylcholinesterase Inhibitors | Not Specified | >0.5 | >0.6 | shd-pub.org.rs |

This table is interactive. Click on the headers to sort the data.

These statistically significant models are then used to predict the biological activity of new, untested compounds, thereby prioritizing synthetic efforts and accelerating the discovery of potent drug candidates. nih.gov

Identification of Key Molecular Descriptors for Activity

A crucial outcome of QSAR modeling is the identification of molecular descriptors that significantly influence the biological activity of a compound. nih.gov These descriptors provide valuable insights into the structure-activity relationship (SAR), guiding the design of more potent molecules. mdpi.com For pyrazole and thiazole-containing derivatives, several classes of descriptors have been found to be important.

These can be broadly categorized as:

Topological descriptors: These describe the atomic connectivity and branching of a molecule. Examples include the Balaban J index and electrotopological state indices (e.g., SaaCHE-index), which relate to the molecule's shape and electronic environment. ijsdr.org

Physicochemical descriptors: Properties like the logarithm of the octanol/water partition coefficient (SlogP_VSA4) are critical for understanding a compound's hydrophobicity, which affects its ability to cross cell membranes. nih.gov

Steric and Electronic Descriptors: Three-dimensional QSAR (3D-QSAR) methods utilize steric and electrostatic fields to describe the molecule's shape and charge distribution. These are often visualized as contour maps, indicating regions where bulky groups or specific charge properties may enhance or diminish activity. shd-pub.org.rs Descriptors such as molecular volume (Mv) and the number of multiple bonds (nBM) also play a significant role. shd-pub.org.rs

Table 2: Key Molecular Descriptors in QSAR Models for Pyrazole Derivatives

| Descriptor Type | Descriptor Example | Significance in Model | Reference |

|---|---|---|---|

| Topological | Balaban J | Positively correlated with anti-cancer activity | nih.gov |

| Topological | CATS2D_08_DL | Positively correlated with AChE inhibition | shd-pub.org.rs |

| Physicochemical | SlogP_VSA4 | Positively correlated with anti-cancer activity | nih.gov |

| Physicochemical | PolarSurfaceAreaExcludingPandS | Negatively correlated with antitumor activity | ijsdr.org |

| 3D/Steric | Molecular Volume (Mv) | Positively correlated with AChE inhibition | shd-pub.org.rs |

| Electronic | nBM (number of multiple bonds) | Negatively correlated with AChE inhibition | shd-pub.org.rs |

This table is interactive. Click on the headers to sort the data.

By understanding which descriptors are key, medicinal chemists can strategically modify the structure of this compound, for example, by adding or removing specific functional groups to enhance its desired biological effects. nih.gov

Molecular Dynamics Simulations for Conformational Studies

While QSAR provides static correlations, molecular dynamics (MD) simulations offer a dynamic view of how a molecule like this compound behaves over time, particularly when interacting with a biological target such as a protein. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. researchgate.net

These simulations are crucial for understanding the stability of a ligand-protein complex. mdpi.com By placing the compound, docked into the active site of a target protein, into a simulated physiological environment (typically water and ions), researchers can observe its behavior over nanoseconds or even microseconds. mdpi.comnih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone and ligand atoms from their initial positions over the course of the simulation. A stable RMSD plot suggests that the complex has reached equilibrium and the ligand remains securely bound. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are stable. High fluctuations in the active site residues could indicate an unstable binding mode. researchgate.net

Interaction Analysis: Throughout the simulation, the types and duration of interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein are monitored. This helps confirm that the key interactions predicted by molecular docking are maintained in a dynamic system. mdpi.com

For pyrazole derivatives, MD simulations have been used to explore their binding modes with various enzymes, confirming the stability of interactions and providing a deeper understanding of the dynamic nature of the binding process. researchgate.netresearchgate.net This information is invaluable for validating docking results and refining the design of new inhibitors with improved binding affinity and residence time at the target. mdpi.com

Biological Activity and Pharmacological Insights

Anticancer and Antiproliferative Activities (in vitro studies)

The fusion of pyrazole (B372694) and thiazole (B1198619) rings has yielded hybrid molecules with significant potential in oncology research. mdpi.comresearchgate.net These compounds have been evaluated against a variety of human cancer cell lines, demonstrating notable cytotoxic effects and leading to further investigations into their mechanisms of action.

Derivatives built upon the pyrazole-thiazole framework have shown potent antiproliferative activity across multiple human cancer cell lines. In a study evaluating novel thiazolyl-pyrazole hybrids, several compounds exhibited significant cytotoxicity. For instance, against the A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (liver carcinoma) cell lines, certain derivatives showed high antiproliferation compared to the standard drug doxorubicin (B1662922). yyu.edu.tr

One study synthesized a series of curcumin (B1669340) pyrazole-thiazole hybrids and tested them against a panel of cancer cells. A specific derivative, C7, displayed potent activity against HeLa (cervical cancer), A549, HepG-2, and MCF-7 cell lines, with IC50 values of 7.22 ± 1.08 µM, 8.48 ± 1.36 µM, 16.95 ± 1.16 µM, and 9.22 ± 0.73 µM, respectively. researchgate.net Another series of pyrazole-thiadiazole compounds also showed significant activity against the A549 cell line, with one derivative recording an IC50 value as low as 1.537 ± 0.097 μM. acs.org

The antiproliferative effects are often dependent on the specific substitutions on the core structure. For example, certain phenylhydrazono-thiazolone derivatives bearing a pyrazole moiety showed potent antitumor activity against the HepG-2 cell line, with an IC50 value of 2.20 ± 0.13 μg/mL, which was more potent than the reference drug doxorubicin (IC50 = 3.07 ± 0.27 μg/mL). nih.gov Similarly, other research highlighted pyrazole derivatives linked to a thiazolidinone ring that were highly active against HepG-2 and PC-3 (prostate carcinoma) cell lines, with IC50 values ranging from 0.2±0.81 to 9.3±2.08 μM. researchgate.net

Table 1: In Vitro Anticancer Activity of Selected Pyrazole-Thiazole Derivatives

| Compound Series | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Curcumin-Pyrazole-Thiazole Hybrid (C7) | HeLa | 7.22 ± 1.08 | researchgate.net |

| Curcumin-Pyrazole-Thiazole Hybrid (C7) | A549 | 8.48 ± 1.36 | researchgate.net |

| Curcumin-Pyrazole-Thiazole Hybrid (C7) | HepG-2 | 16.95 ± 1.16 | researchgate.net |

| Curcumin-Pyrazole-Thiazole Hybrid (C7) | MCF-7 | 9.22 ± 0.73 | researchgate.net |

| Pyrazole-Thiadiazole Derivative (6g) | A549 | 1.537 ± 0.097 | acs.org |

| Pyrazole-Thiadiazole Derivative (6d) | A549 | 5.176 ± 0.164 | acs.org |

| Phenylhydrazono-Thiazolone-Pyrazole | HepG-2 | 2.20 ± 0.13 (µg/mL) | nih.gov |

| Thiazolidinone-Pyrazole (4a) | HepG-2 | 0.2 ± 0.81 | researchgate.net |

| Thiazolidinone-Pyrazole (4b) | PC-3 | 9.3 ± 2.08 | researchgate.net |

Research into the anticancer mechanisms of pyrazole-based compounds has identified several key cellular targets. nih.gov A prominent mechanism for many pyrazole-thiazole derivatives is the inhibition of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) kinase. nih.govmdpi.com EGFR is a crucial target in cancer therapy, and its inhibition can halt cell proliferation and survival pathways. nih.gov Molecular docking studies have shown that pyrazole-thiazole hybrids can fit into the EGFR kinase active site, and subsequent enzymatic assays have confirmed their inhibitory activity. researchgate.netmdpi.com For instance, a curcumin-pyrazole-thiazole hybrid (C7) demonstrated potent EGFR inhibitory activity, which was proposed as the mechanism for its broad-spectrum anticancer effects. researchgate.net Another study found that certain 1H-pyrazolo[3,4-d]pyrimidine derivatives were effective EGFR inhibitors. mdpi.com

Another identified mechanism of action is the inhibition of tubulin polymerization. nih.govmdpi.com Tubulin is the protein subunit of microtubules, which are essential for cell division, motility, and shape. By disrupting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death). nih.gov Studies on 3,4-diaryl pyrazole derivatives, designed as analogs of the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4), showed potent inhibition of tubulin polymerization and extremely high cytotoxicity against cancer cells, with IC50 values in the nanomolar range. nih.govmdpi.com This suggests that the pyrazole scaffold is a viable backbone for developing new and potent tubulin polymerization inhibitors.

Antimicrobial Activities (in vitro studies)

The combination of pyrazole and thiazole pharmacophores has proven to be a successful strategy in the design of novel antimicrobial agents. nih.gov These hybrid structures have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi. mdpi.comrsc.org

Numerous studies have confirmed the efficacy of pyrazole-thiazole derivatives against both Gram-positive and Gram-negative bacteria. mdpi.combiointerfaceresearch.com The antibacterial activity is often evaluated by measuring the minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.

In one study, a series of pyrazole derivatives incorporating a thiazol-4-one or thiophene (B33073) moiety were synthesized and tested. acs.org Five of these derivatives displayed excellent activity, with inhibition zones ranging from 25 to 33 mm against bacterial pathogens. acs.org Another investigation of novel thiazole-based heterocycles found that several compounds exhibited significant antibacterial activity. nih.gov For example, some thiazolyl pyrazoles showed MIC values as low as 3.125 µg/mL against Staphylococcus aureus (Gram-positive) and 6.25 µg/mL against Escherichia coli (Gram-negative). nih.gov

The structural features of these molecules, such as the nature and position of substituents on the phenyl rings of the pyrazole or thiazole moieties, play a crucial role in determining their antibacterial potency and spectrum. mdpi.com Some pyrazole-triazole hybrids have been reported as potent inhibitors of both Gram-positive and Gram-negative bacteria with MIC values in the range of 10–15 μg/ml. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Pyrazole-Thiazole Derivatives

| Compound Series | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| Thiazolyl Pyrazole (6a) | S. aureus | 3.125 | E. coli | 6.25 | nih.gov |

| Thiazolyl Pyrazole (6b) | S. aureus | 6.25 | E. coli | 12.5 | nih.gov |

| Thiazolyl Pyrazole (6e) | S. aureus | 3.125 | P. aeruginosa | 6.25 | nih.gov |

| Thiophene Derivative (13) | S. aureus | 3.125 | P. phaseolicola | 6.25 | nih.gov |

| Pyrazole-imidazole-triazole hybrid | S. aureus | low µmol/ml | E. coli | low µmol/ml | nih.gov |

In addition to antibacterial properties, pyrazole-thiazole derivatives have demonstrated significant antifungal activity. mdpi.com They have been tested against a range of fungal pathogens, including species from the Aspergillus and Candida genera, which are common causes of opportunistic infections in humans. rsc.orgresearchgate.net

The antifungal efficacy is typically assessed by determining the MIC. For example, a thiazole derivative containing a benzothiazole (B30560) moiety was found to exhibit potent in vitro antifungal activity with an MIC of 6.25 µg/mL against Aspergillus fumigatus and Fusarium oxysporum. nih.gov In another study, pyrazolyl–thiazole derivatives were evaluated against strains including Aspergillus niger and Candida albicans, showing notable zones of inhibition. rsc.org The combination of pyrazole and thiazole nuclei in a single molecule appears to be a key factor in achieving this broad-spectrum antimicrobial effect. mdpi.com

Table 3: In Vitro Antifungal Activity of Selected Pyrazole-Thiazole Derivatives

| Compound Series | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazole Derivative (3) | A. fumigatus | 6.25 | nih.gov |

| Thiazole Derivative (3) | F. oxysporum | 6.25 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine (B1248293) (21b) | A. fumigatus | 6.25 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine (21b) | F. oxysporum | 6.25 | nih.gov |

| Pyrazole-Thiazol-4-one (7b) | C. albicans | 7.81 | acs.org |

The global health threat posed by tuberculosis, caused by Mycobacterium tuberculosis, has driven the search for new therapeutic agents. researchgate.net Pyrazole-containing compounds, including pyrazole-thiazole hybrids, have emerged as a promising class of antimycobacterial agents. mdpi.comnih.gov

Several series of thiazolyl-pyrazole derivatives have been screened for their activity against dormant M. tuberculosis H37Ra and M. bovis BCG strains. nih.gov A number of these analogs exhibited promising MIC values, with some compounds showing MICs as low as 0.20 µg/mL. nih.gov Importantly, some of the most active compounds also displayed low cytotoxicity, suggesting a favorable selectivity profile. nih.gov

The mechanism of action for some pyrazole-based antitubercular agents has been linked to the inhibition of essential mycobacterial enzymes. For example, some pyrazoles inhibit the Mycobacterium membrane protein Large 3 (MmpL3), which is involved in transporting key components for cell wall synthesis. nih.gov Other pyrazole derivatives have been identified as inhibitors of UDP-galactopyranose mutase (UGM), another enzyme critical for the synthesis of the mycobacterial cell wall. nih.gov

Table 4: In Vitro Antimycobacterial Activity of Selected Pyrazole-Thiazole Derivatives

| Compound Series | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazolyl-Pyrazole (7a) | Dormant M. tuberculosis H37Ra | 0.44 | nih.gov |

| Thiazolyl-Pyrazole (7b) | Dormant M. tuberculosis H37Ra | 0.22 | nih.gov |

| Thiazolyl-Pyrazole (7e) | Dormant M. tuberculosis H37Ra | 0.20 | nih.gov |

| Thiazolyl-Pyrazole (8c) | Dormant M. bovis BCG | 0.40 | nih.gov |

| Thiazolyl-Pyrazole (8e) | Dormant M. bovis BCG | 0.20 | nih.gov |

Anti-inflammatory and Analgesic Potential (in vitro and animal model studies)

The pyrazole nucleus is a well-established pharmacophore in a number of anti-inflammatory drugs. The potential of pyrazole-thiazole hybrids to exert anti-inflammatory and analgesic effects has been an area of active investigation, with studies exploring their mechanisms of action and efficacy in preclinical models.

Modulation of Inflammatory Pathways (e.g., COX-2, 5-LOX)

Inflammation is a complex biological response involving multiple enzymatic pathways. Two key enzymes in the inflammatory cascade are cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). The COX enzyme has two main isoforms, COX-1 and COX-2, with the latter being primarily induced during inflammation and responsible for the synthesis of prostaglandins. The 5-LOX pathway, on the other hand, leads to the production of leukotrienes, which are also potent inflammatory mediators.

Compounds that can dually inhibit both COX-2 and 5-LOX are of particular interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. The hybridization of a 1,5-diarylpyrazole moiety, a known COX-2 inhibitor pharmacophore, with other scaffolds has been a strategy to achieve this dual inhibition. nih.govresearchgate.net For instance, new thymol-1,5-disubstituted-pyrazole hybrids have been synthesized and shown to act as dual COX-2/5-LOX inhibitors. nih.govresearchgate.net Several of these compounds displayed in vitro inhibitory activity against COX-2 nearly equal to the selective COX-2 inhibitor celecoxib. nih.gov Furthermore, many of these hybrid compounds demonstrated in vitro 5-LOX inhibitory activity higher than the reference compound quercetin. nih.govresearchgate.net